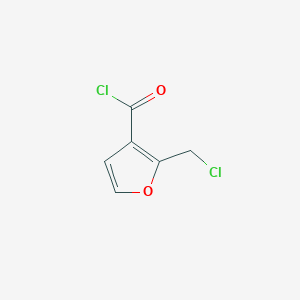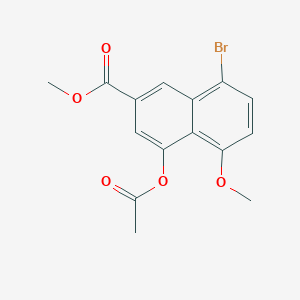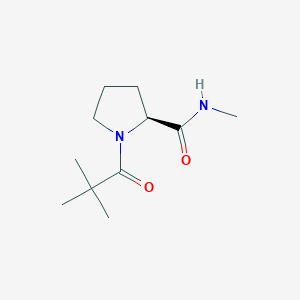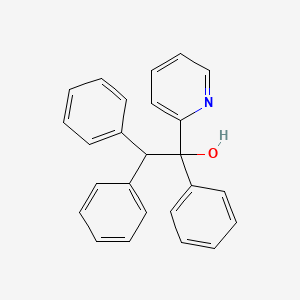![molecular formula C8H18N2S B13944689 1-[(Ethylsulfanyl)methyl]-4-methylpiperazine CAS No. 99114-77-9](/img/structure/B13944689.png)
1-[(Ethylsulfanyl)methyl]-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Ethylsulfanyl)methyl]-4-methylpiperazine is an organic compound with the molecular formula C8H18N2S. It is a derivative of piperazine, a heterocyclic amine, and contains an ethylsulfanyl group attached to the piperazine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Ethylsulfanyl)methyl]-4-methylpiperazine typically involves the reaction of 4-methylpiperazine with an ethylsulfanyl methylating agent. One common method is the nucleophilic substitution reaction where 4-methylpiperazine reacts with ethylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps like distillation and recrystallization are employed to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-[(Ethylsulfanyl)methyl]-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the ethylsulfanyl group, yielding 4-methylpiperazine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: 4-Methylpiperazine.
Substitution: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
1-[(Ethylsulfanyl)methyl]-4-methylpiperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.
Mecanismo De Acción
The mechanism of action of 1-[(Ethylsulfanyl)methyl]-4-methylpiperazine involves its interaction with specific molecular targets. The ethylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting their function. Additionally, the piperazine ring can interact with various receptors and enzymes, modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(Methylsulfanyl)methyl]-4-methylpiperazine
- 1-[(Propylsulfanyl)methyl]-4-methylpiperazine
- 1-[(Butylsulfanyl)methyl]-4-methylpiperazine
Uniqueness
1-[(Ethylsulfanyl)methyl]-4-methylpiperazine is unique due to its specific ethylsulfanyl group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .
Propiedades
Número CAS |
99114-77-9 |
|---|---|
Fórmula molecular |
C8H18N2S |
Peso molecular |
174.31 g/mol |
Nombre IUPAC |
1-(ethylsulfanylmethyl)-4-methylpiperazine |
InChI |
InChI=1S/C8H18N2S/c1-3-11-8-10-6-4-9(2)5-7-10/h3-8H2,1-2H3 |
Clave InChI |
KMHSUUSTCDGUSS-UHFFFAOYSA-N |
SMILES canónico |
CCSCN1CCN(CC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-Bromo-2-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13944646.png)
![3-(5-{4-Chlorophenyl}-[1,3,4]oxadiazole-2-yl)-2,5-difluoropyridine](/img/structure/B13944647.png)





![6-Methyl-4-oxo-4H-furo[3,2-c]pyran-3-carbonyl chloride](/img/structure/B13944671.png)


